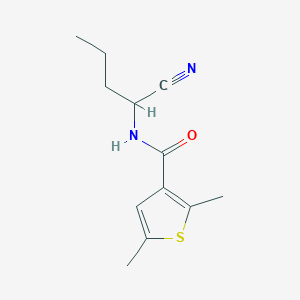

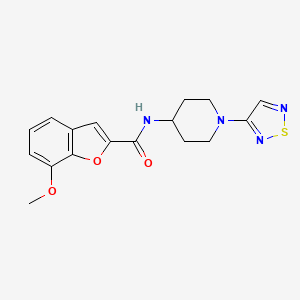

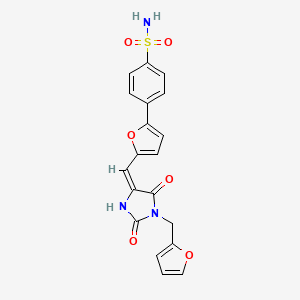

![molecular formula C17H20N2O4 B2509347 (2E,4E)-N-[cyano-(3,4,5-trimethoxyphenyl)methyl]hexa-2,4-dienamide CAS No. 1311999-83-3](/img/structure/B2509347.png)

(2E,4E)-N-[cyano-(3,4,5-trimethoxyphenyl)methyl]hexa-2,4-dienamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2E,4E)-N-[cyano-(3,4,5-trimethoxyphenyl)methyl]hexa-2,4-dienamide, also known as TTD, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic properties. TTD belongs to the class of compounds known as cyanoenones, which are known to possess anti-inflammatory and cytoprotective properties.

Scientific Research Applications

Synthesis and Chemical Behavior

The synthesis and chemical behavior of compounds related to (2E,4E)-N-[cyano-(3,4,5-trimethoxyphenyl)methyl]hexa-2,4-dienamide have been a subject of interest in organic chemistry. Studies highlight the regio-controlled synthesis of substituted phenols, exploring condensation reactions with β-dicarbonyl compounds to yield o-acetylphenols or methyl salicylates through decarboxylation processes (Chan & Brownbridge, 1981). These methodologies demonstrate the compound's role in facilitating specific synthetic pathways in the creation of phenolic compounds.

Photophysical Properties

Research on compounds with structural similarities or functionalities has delved into their photophysical properties. For instance, the study of 1-cyano-1,2-bis(biphenyl)ethene derivatives reveals aggregate-induced enhanced emission in water, showing temperature-dependent behaviors that could be pivotal in understanding the photophysical characteristics of related cyanophenyl compounds (Hirose & Matsuda, 2009).

Catalytic Applications

Explorations into the catalytic properties of related compounds have unveiled their utility in various chemical reactions. Research into the catalytic trimerization of ethene using mono(cyclopentadienyl-arene)titanium complexes highlights the potential of cyanophenyl derivatives in enhancing catalyst activity and selectivity for specific organic transformations (Deckers, Hessen, & Teuben, 2002).

Molecular Magnetism

The study of trimetallic cyclical complexes incorporating cyano- and phenoxo-bridged structures, including Ni(II), Dy(III), and Fe(III), showcases the compound's relevance in the domain of molecular magnetism, indicating single-molecule-magnet behavior with significant energy barriers. This underscores the potential for this compound and similar molecules in developing advanced magnetic materials (Hu et al., 2015).

properties

IUPAC Name |

(2E,4E)-N-[cyano-(3,4,5-trimethoxyphenyl)methyl]hexa-2,4-dienamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O4/c1-5-6-7-8-16(20)19-13(11-18)12-9-14(21-2)17(23-4)15(10-12)22-3/h5-10,13H,1-4H3,(H,19,20)/b6-5+,8-7+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJORBNJSJAXXLB-BSWSSELBSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CC=CC(=O)NC(C#N)C1=CC(=C(C(=C1)OC)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C/C=C/C(=O)NC(C#N)C1=CC(=C(C(=C1)OC)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

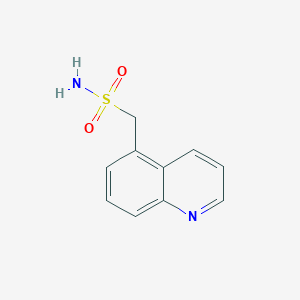

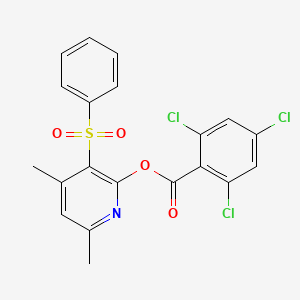

![N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-(4-hydroxypiperidin-1-yl)-2-oxoacetamide](/img/structure/B2509266.png)

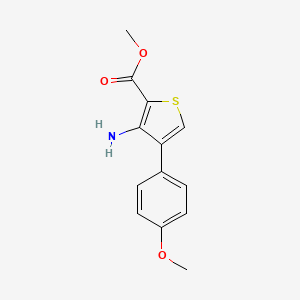

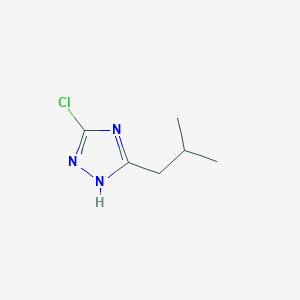

![2,11-dimethyl-8-nitro-3-(m-tolyl)-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione](/img/structure/B2509273.png)

![6-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[2-(4-sulfamoylphenyl)ethyl]hexanamide](/img/no-structure.png)

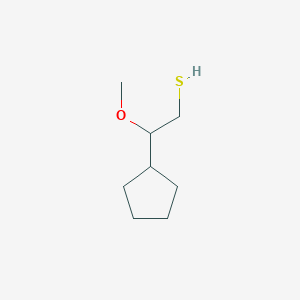

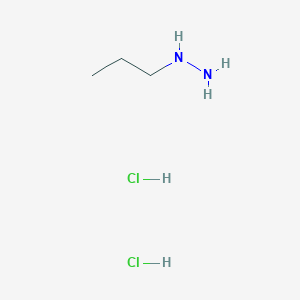

![2-Methyl-4-[4-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]sulfonylphenyl]-1,3-oxazole](/img/structure/B2509281.png)